An In-depth Technical Guide to 4'-Methyl-3-nitro-1,1'-biphenyl
An In-depth Technical Guide to 4'-Methyl-3-nitro-1,1'-biphenyl
A Note on Chemical Identification: This guide focuses on the chemical compound 4'-Methyl-3-nitro-1,1'-biphenyl , identified by the CAS Number 53812-68-3 . While the initial inquiry referenced CAS 80726-54-1, publicly available scientific literature and chemical databases provide extensive information for the closely related 4'-Methyl-3-nitro-1,1'-biphenyl (CAS 53812-68-3). It is presumed that this is the compound of interest for this technical overview.
Introduction
4'-Methyl-3-nitro-1,1'-biphenyl is a substituted aromatic compound belonging to the nitrobiphenyl class of molecules. Its structure, featuring a biphenyl core with a methyl group on one phenyl ring and a nitro group on the other, makes it a valuable intermediate in organic synthesis. The electronic properties imparted by the electron-donating methyl group and the electron-withdrawing nitro group create a molecule with distinct reactivity at various positions, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications in research and drug development, and essential safety information for its handling and use.
Physicochemical and Spectral Properties
The fundamental properties of 4'-Methyl-3-nitro-1,1'-biphenyl are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 53812-68-3 | PubChem[1] |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 213.23 g/mol | PubChem[1] |
| IUPAC Name | 1-(4-methylphenyl)-3-nitrobenzene | PubChem[1] |
| Melting Point | 78 °C | N/A |
| Boiling Point | 349.9 ± 21.0 °C (Predicted) | N/A |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) | N/A |
Structural Representation
The two-dimensional structure of 4'-Methyl-3-nitro-1,1'-biphenyl is depicted below, illustrating the connectivity of the atoms and the substitution pattern on the biphenyl core.
Caption: 2D Structure of 4'-Methyl-3-nitro-1,1'-biphenyl
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of 4'-Methyl-3-nitro-1,1'-biphenyl.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A predicted ¹³C NMR spectrum would display signals for the 13 carbon atoms in the molecule. The carbon attached to the nitro group would be shifted downfield, and the carbons of the methyl-substituted ring would also show characteristic shifts.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively)[2][3]. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 213.23, corresponding to the molecular weight of the compound[1]. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl bond.
Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl
The most common and efficient method for the synthesis of unsymmetrical biphenyls like 4'-Methyl-3-nitro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (a boronic acid or ester) and an organohalide.
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical flow of the synthesis is depicted in the following diagram.
Caption: Suzuki-Miyaura Synthesis Workflow
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction.
Materials:
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4-Tolylboronic acid
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1-Bromo-3-nitrobenzene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tolylboronic acid (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.
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Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 1-bromo-3-nitrobenzene).
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 4'-Methyl-3-nitro-1,1'-biphenyl as a solid.
Applications in Research and Drug Development
Substituted nitrobiphenyls are important pharmacophores and intermediates in medicinal chemistry. The nitro group can serve as a bioisostere for other functional groups or as a handle for further chemical transformations, such as reduction to an amine.
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Precursor for Biologically Active Molecules: The reduction of the nitro group in 4'-Methyl-3-nitro-1,1'-biphenyl to an amino group yields 4'-Methyl-[1,1'-biphenyl]-3-amine. This resulting aniline derivative is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
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Hypoxia-Activated Prodrugs: Nitroaromatic compounds are being investigated as hypoxia-activated prodrugs in cancer therapy. The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro group to a cytotoxic species, leading to selective killing of cancer cells.
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Antimicrobial and Antiparasitic Agents: The nitro group is a key feature in several antimicrobial and antiparasitic drugs[4]. The biphenyl scaffold can be modified to optimize the pharmacokinetic and pharmacodynamic properties of potential new therapeutic agents.
Safety and Handling
Substituted nitroaromatic compounds should be handled with care due to their potential toxicity.
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General Hazards: 4-Nitrobiphenyl, a related compound, is a known carcinogen[5]. While specific toxicity data for 4'-Methyl-3-nitro-1,1'-biphenyl is not available, it should be handled as a potentially toxic and carcinogenic substance.
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
4'-Methyl-3-nitro-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis is readily achieved through established methods like the Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research setting. Further investigation into the biological activities of its derivatives may lead to the discovery of new therapeutic agents.
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